3-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid
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Overview
Description
3-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid is an organic compound characterized by its complex structure, which includes an acetamido group, a nitrophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid typically involves a multi-step process. One common method starts with the reaction of 4-nitrobenzaldehyde with acetamide to form (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid . This intermediate is then reacted with 3-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid: A precursor in the synthesis of the target compound.
4-nitrobenzaldehyde: Another related compound with similar structural features.
Uniqueness
3-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-11(22)19-16(9-12-5-7-15(8-6-12)21(26)27)17(23)20-14-4-2-3-13(10-14)18(24)25/h2-10H,1H3,(H,19,22)(H,20,23)(H,24,25)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFMPVGUIWRLK-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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